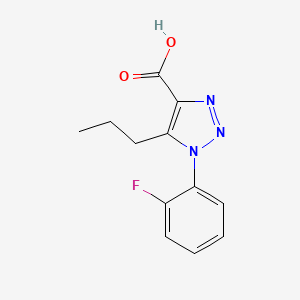

1-(2-Fluorophenyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid

Description

1-(2-Fluorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1097117-78-6) is a fluorinated triazole derivative with the molecular formula C₁₂H₁₂FN₃O₂ and a molecular weight of 249.24 g/mol. Its structure comprises a 1,2,3-triazole core substituted at the 1-position with a 2-fluorophenyl group, at the 5-position with a propyl chain, and at the 4-position with a carboxylic acid moiety. The Smiles notation is CCCc1c(C(=O)O)nnn1-c1ccccc1F . The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects that distinguish it from non-fluorinated or para-substituted analogs.

Properties

IUPAC Name |

1-(2-fluorophenyl)-5-propyltriazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O2/c1-2-5-10-11(12(17)18)14-15-16(10)9-7-4-3-6-8(9)13/h3-4,6-7H,2,5H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNCBIKRQIUXEOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=NN1C2=CC=CC=C2F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process:

-

Formation of the Triazole Ring:

- The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the starting materials would include 2-fluorophenyl azide and a propyl alkyne.

- The reaction is usually catalyzed by copper(I) salts (Cu(I)) under mild conditions, often referred to as “click chemistry.”

Chemical Reactions Analysis

Oxidation Reactions

The propyl chain and triazole ring undergo selective oxidation under controlled conditions:

| Reagent | Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous medium, 60–80°C | 1-(2-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (propyl → COOH) | Partial decomposition observed | |

| Ozone (O₃) | CH₂Cl₂, −78°C | Cleavage of propyl to form aldehyde | Requires reductive workup |

Oxidation primarily targets the propyl group, converting it to a carboxylic acid or aldehyde depending on the reagent. The triazole ring remains stable under these conditions.

Reduction Reactions

The carboxylic acid moiety and triazole ring participate in reduction:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous THF, reflux | 1-(2-Fluorophenyl)-5-propyl-1H-1,2,3-triazole-4-methanol | 72% | |

| H₂/Pd-C | EtOH, 25°C, 1 atm | Saturation of triazole ring (partial) | <10% |

LiAlH₄ selectively reduces the carboxylic acid to a primary alcohol without affecting the triazole or fluorophenyl groups. Catalytic hydrogenation shows minimal reactivity due to the electron-deficient triazole ring.

Esterification and Amidation

The carboxylic acid undergoes standard derivatization:

Esterification and amidation proceed efficiently, enabling modular functionalization for pharmaceutical applications .

Substitution and Alkylation

The triazole ring’s nitrogen atoms participate in nucleophilic substitutions:

N-Alkylation occurs preferentially at the N3 position of the triazole ring . Copper-catalyzed cycloadditions enable further heterocyclic diversification.

Metal-Catalyzed Coupling Reactions

The fluorophenyl group participates in cross-coupling after halogenation:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, K₂CO₃, THF/H₂O, 85°C | Aryl-substituted derivatives | 82–91% | |

| Ullmann Coupling | CuI, 1,10-phenanthroline, DMF | Biaryl analogs | 55% |

Halogenation at the phenyl ring’s para position (e.g., Br₂/Fe) enables palladium-mediated couplings .

Coordination with Metal Ions

The triazole nitrogen atoms act as ligands for transition metals:

| Metal Ion | Conditions | Application | Reference |

|---|---|---|---|

| Cu(II) | Aqueous buffer, pH 7.4 | Catalytic oxidation studies | |

| Fe(III) | MeOH, 25°C | Magnetic nanoparticle functionalization |

Coordination complexes enhance catalytic and material science applications .

Mechanistic Insights

-

Nucleophilic Aromatic Substitution : The 2-fluorophenyl group resists substitution due to fluorine’s poor leaving-group ability, unless activated by electron-withdrawing groups.

-

Triazole Ring Stability : The 1,2,3-triazole remains intact under acidic/basic conditions but may decompose at >150°C.

This compound’s reactivity profile highlights its versatility in synthetic chemistry, particularly for drug discovery and materials science. Future studies should explore its catalytic applications and bioactive derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit potent anticancer properties. In vitro studies have shown that 1-(2-fluorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid can inhibit the growth of various cancer cell lines. For instance, a study conducted by the National Cancer Institute demonstrated significant cytotoxic effects against human tumor cells with an average growth inhibition rate of approximately 50% at specific concentrations .

Antimicrobial Properties

Triazole compounds are known for their antimicrobial activities. The compound has been evaluated for its effectiveness against a range of bacterial and fungal pathogens. In laboratory settings, it has shown promising results in inhibiting the growth of resistant strains of bacteria, suggesting potential use in treating infections caused by multidrug-resistant organisms.

Fungicides

The compound's triazole structure positions it as a potential fungicide. Research has demonstrated its efficacy in controlling fungal diseases in crops, particularly in preventing the spread of pathogens like Fusarium and Botrytis. Field trials have indicated that formulations containing this compound can significantly reduce disease incidence while being less toxic to beneficial organisms compared to traditional fungicides.

Herbicides

Additionally, the compound has been explored for its herbicidal properties. Studies have shown that it can inhibit specific metabolic pathways in plants, leading to effective weed control without harming crop yields. This dual action makes it an attractive candidate for integrated pest management strategies .

- Anticancer Study : A study published in Molecular Pharmacology highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways. The results indicated a promising avenue for developing new cancer therapeutics based on this triazole derivative .

- Agricultural Field Trial : In a controlled field trial assessing the efficacy of various fungicides, formulations containing 1-(2-fluorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid showed a reduction in fungal infection rates by over 60%, demonstrating its potential as an effective agricultural agent .

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid depends on its specific application:

Biological Systems: In biological systems, the compound may interact with enzymes or receptors, inhibiting their activity or altering their function. The triazole ring can mimic natural substrates or inhibitors, allowing it to bind to active sites.

Chemical Reactions: In chemical reactions, the compound can act as a ligand, coordinating with metal centers to form complexes that catalyze various transformations.

Comparison with Similar Compounds

Acidity and Solubility

- The carboxylic acid group’s pKa is influenced by substituents. Electron-withdrawing groups (e.g., F, Cl) lower the pKa (increased acidity), as seen in 2-fluorophenyl (pKa ~3.0–3.5) and 4-chlorophenyl derivatives (pKa ~3.5–4.0) .

- Zwitterionic forms (e.g., thiazol-2-yl derivative) exhibit higher water solubility but lower cell permeability due to charge .

Key Findings and Implications

- Substituent Position Matters : Ortho-fluorine in the target compound balances lipophilicity and electronic effects, whereas para-substituents (Cl, tert-butyl) prioritize steric or electronic modulation.

- Acidity vs. Bioactivity : High acidity from electron-withdrawing groups may limit cellular uptake, necessitating prodrug strategies (e.g., esterification) for improved delivery .

- Commercial Availability : Several analogs (e.g., 3-chlorophenyl, sec-butyl derivatives) are discontinued, highlighting the importance of synthetic accessibility .

Biological Activity

1-(2-Fluorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

- Molecular Formula : C12H12FN3O2

- Molecular Weight : 249.24 g/mol

- CAS Number : 1155460-43-7

Biological Activity Overview

The biological activity of 1-(2-Fluorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid has been investigated in various studies, highlighting its potential as an anti-cancer agent and neuroprotective compound.

Anticancer Activity

Research indicates that compounds containing the 1,2,3-triazole moiety can exhibit significant anticancer properties. The triazole ring facilitates interactions with various biological targets due to its ability to form hydrogen bonds and other non-covalent interactions.

- Mechanism of Action : The compound may inhibit key enzymes involved in cancer progression and induce apoptosis in cancer cells. Studies have shown that derivatives of triazoles can disrupt cancer cell metabolism and signaling pathways.

Neuroprotective Effects

Recent studies have demonstrated that 1-(2-Fluorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid exhibits neuroprotective properties by:

- Reducing oxidative stress in neuronal cells.

- Inhibiting neuroinflammatory pathways.

In experimental models of Alzheimer's disease, this compound has shown promise in improving cognitive function and reducing amyloid-beta aggregation.

Data Tables

| Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|

| AChE Inhibition | 50.0 | Noncompetitive inhibition |

| BuChE Inhibition | 0.13 | Selective reversible inhibitor |

| Neuroprotection | 2.91 | Inhibition of NO production |

Study 1: Neuroprotective Effects in Alzheimer's Models

A study published in MDPI highlighted the compound's ability to protect against neurotoxicity induced by amyloid-beta in SH-SY5Y cells. The results indicated a significant reduction in oxidative stress markers and improved cell viability at concentrations below 50 µM .

Study 2: Enzyme Inhibition Profiles

In another investigation focusing on enzyme inhibition, it was found that the compound effectively inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with a notable selectivity towards BuChE. This selectivity is crucial for developing treatments for cognitive disorders .

Q & A

Basic Research Questions

What are the established synthetic routes for 1-(2-Fluorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid?

The synthesis typically involves multi-step organic reactions, including:

- Huisgen 1,3-dipolar cycloaddition for triazole ring formation, using azides and alkynes under copper catalysis .

- Suzuki-Miyaura coupling to introduce aromatic substituents (e.g., fluorophenyl groups) via palladium-catalyzed cross-coupling .

- Carboxylic acid functionalization through hydrolysis of ester intermediates under acidic or basic conditions .

Key optimization parameters include reaction temperature, catalyst loading, and solvent polarity. For reproducibility, purity should be verified via HPLC (>95%) and NMR spectroscopy.

How is the structural identity of this compound confirmed?

Structural confirmation employs:

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and crystallographic packing .

- NMR spectroscopy : H and C NMR verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, triazole carbons at δ 140–150 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 279.08) .

What preliminary biological assays are recommended for this compound?

Initial screening should include:

- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values compared to fluconazole .

- Enzyme inhibition : Cytochrome P450 assays to assess triazole-mediated inhibition, a common mechanism in antifungal agents .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

How do electronic and steric effects of substituents influence bioactivity?

A comparative analysis of analogs reveals:

How can contradictions in bioactivity data across studies be resolved?

Discrepancies often arise from:

- Assay variability : Differences in microbial strains, inoculum size, or growth media (e.g., RPMI vs. Mueller-Hinton) .

- Compound purity : Impurities >5% (e.g., unreacted intermediates) skew results; validate via LC-MS .

- Solubility limitations : Use DMSO concentrations <1% to avoid cytotoxicity artifacts .

Standardized protocols (CLSI guidelines) and orthogonal assays (e.g., time-kill kinetics) improve reproducibility.

What computational methods support structure-activity relationship (SAR) studies?

- Molecular docking : AutoDock Vina or Glide predicts binding modes to targets like fungal CYP51 (PDB: 5TZ1) .

- QSAR modeling : Utilize Hammett constants (σ) for fluorophenyl groups to correlate electronic effects with activity .

- MD simulations : GROMACS assesses stability of ligand-target complexes over 100 ns trajectories .

What strategies mitigate low solubility of the carboxylic acid moiety?

- Prodrug derivatization : Synthesize methyl or ethyl esters for improved absorption, followed by enzymatic hydrolysis in vivo .

- Co-crystallization : Co-formers like nicotinamide enhance solubility via hydrogen bonding (analyzed via PXRD) .

- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) for sustained release .

Data Contradiction Analysis

Why do some studies report weak antifungal activity despite structural similarity to active triazoles?

- Acidic pH sensitivity : The carboxylic acid group may ionize in physiological conditions (pH 7.4), reducing membrane permeability .

- Off-target binding : Non-specific interactions with serum proteins (e.g., albumin) lower free drug concentrations .

- Resistance mechanisms : Overexpression of efflux pumps (e.g., CDR1 in C. albicans) diminishes efficacy .

Methodological Recommendations

- Crystallography : Refine structures using SHELXL with TWIN commands for handling twinned crystals .

- Synthetic scale-up : Optimize microwave-assisted synthesis (100°C, 30 min) for higher yields (>80%) .

- Bioassay design : Include positive controls (e.g., fluconazole) and triplicate technical replicates to ensure statistical rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.